1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride
CAS No.:
Cat. No.: VC16526187
Molecular Formula: C10H13BrCl2N2
Molecular Weight: 312.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrCl2N2 |
|---|---|
| Molecular Weight | 312.03 g/mol |
| IUPAC Name | 1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
| Standard InChI Key | UYVQNRZNBXVQKL-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride is C₁₀H₁₃BrCl₂N₂, derived from the free base (C₁₀H₁₂BrClN₂) and hydrochloric acid. The molecular weight of the hydrochloride salt is 312.03 g/mol, calculated by adding the mass of HCl (36.46 g/mol) to the free base (275.57 g/mol) .
IUPAC Name and Structural Representation
The IUPAC name is 1-(3-bromo-5-chlorophenyl)piperazine hydrochloride, reflecting the substitution pattern on the phenyl ring and the piperazine moiety. The structure consists of a piperazine ring (a six-membered ring with two nitrogen atoms) attached to a bromo- and chloro-substituted benzene ring. The hydrochloride salt forms via protonation of the piperazine’s secondary amine .
Structural Formula:
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized in two stages:
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Formation of the Free Base:
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Reacting 3-bromo-5-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., potassium carbonate).
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The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chloride on the benzyl group.
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Salt Formation:
Optimization and Industrial Production
Industrial-scale synthesis employs similar protocols but emphasizes cost efficiency and purity control. Key considerations include:
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Catalyst Selection: Green catalysts like sulphamic acid (used in analogous piperazine syntheses) reduce environmental impact .
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Purification: Recrystallization from ethanol/water mixtures yields high-purity product.
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, and dimethyl sulfoxide |
| Melting Point | Estimated 200–250°C (decomposes) |
| Hygroscopicity | Moderate (typical of hydrochloride salts) |
Stability and Reactivity
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Light Sensitivity: Stable under ambient light but degrades under UV exposure.
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Reactivity: The bromine and chlorine atoms participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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N–H Stretch: Broad absorption at 2500–3000 cm⁻¹ (ammonium ion) .
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Aromatic C–H Stretch: Peaks at 3050–3100 cm⁻¹.
¹H NMR (400 MHz, D₂O):
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Piperazine Protons: δ 3.15–2.90 (m, 8H, –NCH₂CH₂N–).
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Aromatic Protons: δ 6.75 (s, 1H, C4–H), δ 7.20 (s, 2H, C2–H and C6–H) .
¹³C NMR (100 MHz, D₂O):
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